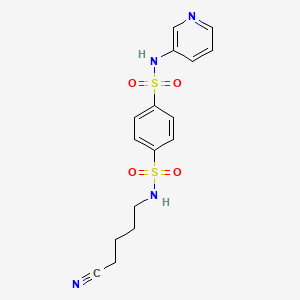
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridazine ring and an ethylsulfinylethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethylsulfinylethyl Group: The ethylsulfinylethyl group can be introduced through nucleophilic substitution reactions using appropriate sulfinylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfinylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine or alcohol derivatives, and substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-ethylsulfinylethyl)-6-chloropyridazin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(2-ethylsulfinylethyl)-6-bromopyridazin-3-amine: Similar structure but with a bromine atom instead of fluorine.
N-(2-ethylsulfinylethyl)-6-iodopyridazin-3-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its halogenated analogs.
Propiedades
IUPAC Name |
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3OS/c1-2-14(13)6-5-10-8-4-3-7(9)11-12-8/h3-4H,2,5-6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKMHNJCEJHFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCNC1=NN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-[[[1-(oxolan-3-yl)piperidin-4-yl]amino]methyl]phenol](/img/structure/B6981964.png)
![2-[3-Methoxy-4-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B6981967.png)
![8-methoxy-N-[1-(oxolan-3-yl)piperidin-4-yl]quinolin-6-amine](/img/structure/B6981975.png)
![2-(4-Bromo-3-fluorophenyl)-2-[[1-(oxolan-3-yl)piperidin-4-yl]amino]ethanol](/img/structure/B6981982.png)
![N-(3,5-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide](/img/structure/B6981989.png)
![4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B6981995.png)
![N-[[4-methoxy-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]methanesulfonamide](/img/structure/B6981996.png)

![3-[(1,3-diaminopropan-2-ylamino)methyl]-1H-quinolin-2-one](/img/structure/B6982023.png)

![4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B6982062.png)
![N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B6982068.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982073.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982077.png)
